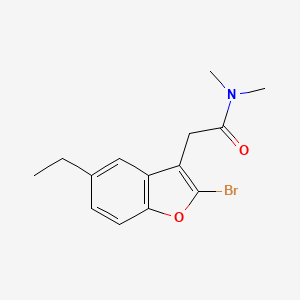
3-(4-fluorophenyl)-5-(2-thienyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-5-(2-thienyl)-1,2,4-oxadiazole, also known as FTO, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties. FTO has been found to exhibit a range of biological activities, making it an important molecule for drug discovery and development. In
Mechanism of Action
The exact mechanism of action of 3-(4-fluorophenyl)-5-(2-thienyl)-1,2,4-oxadiazole is still under investigation. However, it has been proposed that this compound may exert its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. This compound may also inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival. This compound's antioxidant activity may be attributed to its ability to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cell proliferation. This compound has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of inflammation. Additionally, this compound has been shown to scavenge free radicals and protect against oxidative stress, which can lead to a decrease in cellular damage.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-fluorophenyl)-5-(2-thienyl)-1,2,4-oxadiazole in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes this compound a promising candidate for drug discovery and development. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the exact mechanism of action of this compound is still under investigation, which can make it challenging to fully understand its biological activities.
Future Directions
There are several future directions for the study of 3-(4-fluorophenyl)-5-(2-thienyl)-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and how it exerts its biological activities. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the development of new synthesis methods for this compound could lead to improved yields and purity, making it more accessible for research purposes. Finally, the investigation of this compound's potential side effects and toxicity could provide valuable information for its safe use in humans.
Synthesis Methods
3-(4-fluorophenyl)-5-(2-thienyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with 2-thiophenecarboxylic acid, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 4-fluorobenzonitrile with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. Both methods have been found to be efficient and yield high purity this compound.
Scientific Research Applications
3-(4-fluorophenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been extensively studied for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant activity by scavenging free radicals and protecting against oxidative stress.
properties
IUPAC Name |
3-(4-fluorophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS/c13-9-5-3-8(4-6-9)11-14-12(16-15-11)10-2-1-7-17-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLJKOQZBGOIJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(2,3-dimethylphenoxy)acetyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B5325258.png)
![3-(2-amino-2-oxoethoxy)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B5325263.png)


![N-allyl-7-(2-ethoxybenzoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5325277.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(3-pyridinylmethyl)pentanamide](/img/structure/B5325281.png)
![N-(4-ethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5325286.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5325300.png)
![4-benzoyl-5-(3-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325304.png)

![4-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5325315.png)
![3-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-N-methyl-2-pyridinamine](/img/structure/B5325328.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5325341.png)
![4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-methoxyphenyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonate](/img/structure/B5325346.png)